(4'-Acetyl-[1,1'-biphenyl]-4-yl)boronic acid
CAS No.: 1029438-14-9
Cat. No.: VC2919305
Molecular Formula: C14H13BO3
Molecular Weight: 240.06 g/mol
* For research use only. Not for human or veterinary use.
![(4'-Acetyl-[1,1'-biphenyl]-4-yl)boronic acid - 1029438-14-9](/images/structure/VC2919305.png)
Specification
CAS No. | 1029438-14-9 |
---|---|
Molecular Formula | C14H13BO3 |
Molecular Weight | 240.06 g/mol |
IUPAC Name | [4-(4-acetylphenyl)phenyl]boronic acid |
Standard InChI | InChI=1S/C14H13BO3/c1-10(16)11-2-4-12(5-3-11)13-6-8-14(9-7-13)15(17)18/h2-9,17-18H,1H3 |
Standard InChI Key | KLFRIBXIZZFOBU-UHFFFAOYSA-N |
SMILES | B(C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)C)(O)O |
Canonical SMILES | B(C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)C)(O)O |
Introduction
Structural Characteristics and Basic Properties
Chemical Identity
(4'-Acetyl-[1,1'-biphenyl]-4-yl)boronic acid is an organometallic compound with the following key identifiers:
Parameter | Value |
---|---|
CAS Number | 1029438-14-9 |
Molecular Formula | C₁₄H₁₃BO₃ |
Molecular Weight | 240.06 g/mol |
IUPAC Name | [4-(4-acetylphenyl)phenyl]boronic acid |
InChI | InChI=1S/C14H13BO3/c1-10(16)11-2-4-12(5-3-11)13-6-8-14(9-7-13)15(17)18/h2-9,17-18H,1H3 |
InChIKey | KLFRIBXIZZFOBU-UHFFFAOYSA-N |
The compound consists of a biphenyl core with a boronic acid group (-B(OH)₂) at the 4-position of one phenyl ring and an acetyl group (CH₃CO-) at the 4'-position of the other phenyl ring .
Physicochemical Properties
The physical and chemical properties of (4'-Acetyl-[1,1'-biphenyl]-4-yl)boronic acid are summarized in the following table:
Property | Value |
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Physical State | Solid |
Density | 1.22±0.1 g/cm³ (Predicted) |
Boiling Point | 441.5±47.0 °C (Predicted) |
Flash Point | Not determined |
LogP | 1.236 |
Polar Surface Area (PSA) | 57.53 |
Solubility | Limited solubility in water; soluble in organic solvents |
Appearance | Crystalline solid |
The compound possesses both hydrophilic (boronic acid) and lipophilic (biphenyl backbone with acetyl group) components, which influence its solubility profile and reactivity .
Synthetic Approaches
Palladium-Catalyzed Borylation
Alternatively, direct borylation of 4'-acetyl-4-bromobiphenyl can be achieved using palladium-catalyzed conditions with bis(pinacolato)diboron or other boron sources, followed by hydrolysis to convert the boronic ester to the boronic acid. This approach offers milder conditions that may be more compatible with the acetyl functionality .
Applications in Organic Synthesis
Cross-Coupling Reactions
The primary utility of (4'-Acetyl-[1,1'-biphenyl]-4-yl)boronic acid lies in its application as a coupling partner in palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction. The boronic acid moiety serves as a nucleophilic coupling partner with various electrophiles, including aryl halides and triflates. The presence of the acetyl group provides an additional functional handle for further transformations .
Example applications include:
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Formation of complex biaryl systems
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Synthesis of extended π-conjugated systems
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Preparation of pharmaceutical intermediates
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Construction of functionalized materials precursors
Porphyrin Functionalization
Boronic acids, including biphenyl boronic acids, have demonstrated significant utility in the postfunctionalization of porphyrins through palladium-catalyzed cross-coupling reactions. The incorporation of the biphenyl-acetyl moiety into porphyrin systems can lead to novel materials with applications in photovoltaics, catalysis, and sensing .
Synthesis of Functionalized Cinnamaldehydes
The compound has potential applications in the synthesis of functionalized cinnamaldehydes via oxidative Heck reactions. In these processes, the boronic acid reacts with acrolein or related α,β-unsaturated aldehydes to form cinnamaldehyde derivatives, which serve as valuable intermediates in natural product synthesis and materials science .
Structural Analogs and Comparative Analysis
Comparison with Related Biphenyl Boronic Acids
A comparison of (4'-Acetyl-[1,1'-biphenyl]-4-yl)boronic acid with structurally related compounds highlights the influence of the 4'-substituent on physical properties and reactivity:
Compound | Molecular Formula | Molecular Weight (g/mol) | Key Differences in Reactivity |
---|---|---|---|
(4'-Acetyl-[1,1'-biphenyl]-4-yl)boronic acid | C₁₄H₁₃BO₃ | 240.06 | Electron-withdrawing acetyl group enhances electrophilicity; potential for ketone chemistry |
(4'-Methoxy-[1,1'-biphenyl]-4-yl)boronic acid | C₁₃H₁₃BO₃ | 228.05 | Electron-donating methoxy group increases nucleophilicity of aromatic ring; different solubility profile |
(4'-Propyl-[1,1'-biphenyl]-4-yl)boronic acid | C₁₅H₁₇BO₂ | 240.11 | Alkyl substituent imparts increased lipophilicity; lacks reactive carbonyl functionality |
(4'-Methyl-[1,1'-biphenyl]-4-yl)boronic acid | C₁₃H₁₃BO₂ | 212.05 | Smaller alkyl group; intermediate electron-donating properties |
The diversity of functional groups at the 4'-position provides opportunities for tailored reactivity and property modulation in various applications .
Electronic Effects on Reactivity
The acetyl group in (4'-Acetyl-[1,1'-biphenyl]-4-yl)boronic acid exerts significant electronic effects that influence the compound's reactivity:
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The electron-withdrawing nature of the acetyl group decreases electron density in the aromatic system, potentially altering the reactivity of the boronic acid functionality
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The carbonyl group offers additional sites for nucleophilic attack, enabling diverse synthetic transformations
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The acetyl group can participate in reactions such as reductions, nucleophilic additions, and condensations
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The presence of the acetyl group may influence the stability and reactivity of the boronic acid under various reaction conditions
Material Science Applications
Optoelectronic Materials
The biphenyl scaffold with functional substituents like the acetyl group provides valuable building blocks for optoelectronic materials. The extended π-conjugation of the biphenyl system, combined with the electronic properties of the acetyl substituent, can be exploited in the development of:
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Organic light-emitting diodes (OLEDs)
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Organic field-effect transistors (OFETs)
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Organic photovoltaic cells
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Liquid crystal displays
The boronic acid functionality enables facile incorporation of this structural motif into more complex systems via cross-coupling chemistry .
Supramolecular Chemistry
Boronic acids can participate in dynamic covalent chemistry through reversible interactions with diols and other nucleophiles. This property, combined with the structural features of the biphenyl-acetyl system, presents opportunities for the development of:
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Sensor materials for carbohydrates and other polyols
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Self-assembling supramolecular architectures
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Stimuli-responsive materials
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Molecular recognition systems
Hazard Type | Classification | Associated Statements |
---|---|---|
Signal Word | Warning | H315, H319, H335 |
Pictograms | GHS07 | - |
Hazard Statements | H315, H319, H335 | Causes skin irritation; Causes serious eye irritation; May cause respiratory irritation |
Precautionary Statements | P261, P305+P351+P338 | Avoid breathing dust/fume/gas/mist/vapors/spray; IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do – continue rinsing |
Research Developments and Future Perspectives
Current Research Trends
Recent scientific literature indicates growing interest in functionalized biphenyl boronic acids for various applications:
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Development of novel coupling methodologies with increased functional group tolerance
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Application in the synthesis of bioactive compounds with pharmaceutical potential
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Incorporation into materials with tailored optoelectronic properties
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Utilization in catalytic systems for asymmetric transformations
Future Research Directions
Several promising research avenues for (4'-Acetyl-[1,1'-biphenyl]-4-yl)boronic acid include:
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Exploration of selective transformations exploiting the dual reactivity of the boronic acid and acetyl functionalities
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Development of one-pot, multi-component reactions utilizing this bifunctional building block
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Investigation of its potential in biomedical applications, particularly in the design of enzyme inhibitors or receptor modulators
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Evaluation of its utility in sustainable chemistry, including catalyst development and green synthesis methodologies
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